An In-depth Technical Guide to the Solubility of 2-Chloro-benzo[e]thiazin-4-one in Organic Solvents
An In-depth Technical Guide to the Solubility of 2-Chloro-benzo[e]thiazin-4-one in Organic Solvents
An In-depth Technical Guide to the Solubility of 2-Chloro-benzo[e][1][2]thiazin-4-one in Organic Solvents
Abstract
2-Chloro-benzo[e][1][2]thiazin-4-one is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility profile in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive framework for approaching the solubility determination of this compound. In the absence of extensive published solubility data, this document emphasizes the foundational principles of solubility, the physicochemical characteristics of the target molecule, and a detailed, field-proven experimental protocol for generating reliable solubility data. We will explore the theoretical underpinnings of its expected solubility and provide a step-by-step methodology based on the gold-standard equilibrium shake-flask method.
Introduction and Physicochemical Profile
2-Chloro-benzo[e][1][2]thiazin-4-one (CAS No. 7742-71-4) is a sulfur- and nitrogen-containing heterocyclic compound.[3][4] Its rigid, fused-ring structure is a common scaffold in pharmacologically active molecules. The precise characterization of its behavior in solution is paramount for any application, from controlling reaction kinetics during synthesis to ensuring bioavailability in drug delivery systems.
Molecular Structure and Key Properties
Before embarking on experimental determination, an analysis of the molecule's structure provides critical insights into its likely solubility behavior.
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Molecular Formula: C₈H₄ClNOS[3]
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Molecular Weight: 197.64 g/mol [3]
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Core Structure: A benzothiazine core, which is aromatic and relatively nonpolar.
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Key Functional Groups:
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Amide/Thio-carbamate moiety (-N-C(=O)-S-): This group introduces polarity and potential for dipole-dipole interactions.
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Ketone (C=O): A polar group that can act as a hydrogen bond acceptor.
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Chloro- substituent (-Cl): Adds to the molecular weight and introduces a slight polar moment, but its primary effect is often to enhance lipophilicity.
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Sulfide linkage (-S-): Generally considered nonpolar.
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Expert Insight: The molecule presents a classic solubility challenge. It is not overtly polar or nonpolar, possessing both a large, relatively nonpolar aromatic system and specific polar functional groups. It lacks strong hydrogen bond donating groups (like -OH or -NH₂), which will limit its solubility in protic solvents like alcohols compared to molecules that can both donate and accept hydrogen bonds. Its flat, rigid structure and moderate molecular weight suggest that crystal lattice energy will be a significant barrier to overcome for dissolution, making it likely poorly soluble in many common solvents.
Theoretical Solubility Considerations: A Solvent-Centric View
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2] We can classify solvents and anticipate their interaction with 2-Chloro-benzo[e][1][2]thiazin-4-one.
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Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The energy required to break the compound's crystal lattice structure will not be compensated by the weak van der Waals forces established with these solvents.
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Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): This class of solvents is most likely to be effective. Their permanent dipoles can interact favorably with the polar amide and ketone groups of the molecule. Solvents like DMF and DMSO are highly polar and are often excellent solvents for a wide range of organic compounds.[1] Chloroform and DCM are good at dissolving moderately polar compounds. Synthesis reports on related benzothiazine structures often utilize solvents like 1,4-dioxane and chloroform, suggesting at least moderate solubility.[5]
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Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol (IPA)): Solubility in these solvents will be moderate at best. While they are polar, their primary solvation strength comes from hydrogen bonding. Since our target molecule can only act as a hydrogen bond acceptor, it will not dissolve as effectively as compounds that can also donate hydrogen bonds. Reports on similar structures have used IPA as a recrystallization solvent, indicating that solubility is significant at elevated temperatures but limited at room temperature—an ideal characteristic for purification.[6][7]
This theoretical analysis allows us to prioritize a logical sequence of solvents for experimental testing, as detailed in the workflow below.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To generate authoritative and reproducible data, the equilibrium (thermodynamic) shake-flask method is the industry standard.[8][9][10] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under specific conditions.
Rationale for the Shake-Flask Method
This method is chosen for its reliability.[9] It involves creating a slurry by adding an excess of the solid compound to the solvent and agitating it for an extended period.[8] This ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Kinetic solubility methods, which often involve dissolving the compound in a strong solvent like DMSO and then diluting it into an aqueous buffer, are faster but can yield misleading, often inflated, supersaturated values.[1] For the precise characterization needed in drug development, the thermodynamic approach is non-negotiable.
Mandatory Experimental Workflow
The following diagram outlines the logical flow for the systematic determination of solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
Materials:
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Selected organic solvents (HPLC grade or equivalent)
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8 mL glass vials with PTFE-lined caps
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Orbital shaker with temperature control
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Analytical balance
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Calibrated pipettes
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0.22 µm PTFE syringe filters
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HPLC or LC-MS system
Procedure:
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Preparation:
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Add an excess amount of 2-Chloro-benzo[e][1][2]thiazin-4-one to a pre-weighed 8 mL glass vial. "Excess" is critical; a good starting point is ~10-20 mg. The key is to ensure solid material remains at the end of the experiment.[11]
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Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
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Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.
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-
Equilibration:
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Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[11]
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Allow the slurries to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics or stable crystal forms, 48 hours is preferable to ensure equilibrium is reached.[11]
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After the equilibration period, visually inspect each vial to confirm that an excess of undissolved solid remains. If all the solid has dissolved, the experiment is invalid for that data point, and it must be repeated with a greater amount of the compound.
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Phase Separation:
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Remove the vials from the shaker and let them stand undisturbed for 30 minutes to allow the excess solid to sediment.
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Carefully draw the supernatant (the clear liquid layer) into a syringe.
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Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean analysis vial. Causality: This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of the solubility.[11] The filter material (PTFE) must be chemically compatible with the organic solvent to prevent leaching of contaminants.
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Quantification:
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Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
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Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[8]
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Determine the concentration of the dissolved compound by comparing the analytical response to a pre-established standard curve of known concentrations.
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Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L), accounting for the dilution factor.
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Data Presentation and Interpretation
All experimentally determined solubility data should be summarized in a clear, tabular format for easy comparison.
Table 1: Experimentally Determined Solubility of 2-Chloro-benzo[e][1][2]thiazin-4-one at 25°C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Qualitative Assessment |
| Nonpolar | n-Hexane | 1.9 | TBD | Expected Insoluble |
| Toluene | 2.4 | TBD | Expected Insoluble | |
| Polar Aprotic | Dichloromethane | 9.1 | TBD | Expected Soluble |
| Tetrahydrofuran (THF) | 7.5 | TBD | Expected Soluble | |
| Acetonitrile (ACN) | 37.5 | TBD | Expected Soluble | |
| Dimethylformamide (DMF) | 36.7 | TBD | Expected Very Soluble | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | TBD | Expected Very Soluble | |
| Polar Protic | Isopropanol (IPA) | 19.9 | TBD | Expected Sparingly Soluble |
| Ethanol | 24.5 | TBD | Expected Sparingly Soluble | |
| Methanol | 32.7 | TBD | Expected Sparingly Soluble | |
| TBD = To Be Determined experimentally. |
Interpreting the Results: The collected data should be analyzed to identify trends. A positive correlation between solubility and solvent polarity (as indicated by the dielectric constant) is expected, particularly within the polar aprotic class. Deviations from this trend can provide deeper insights into specific solute-solvent interactions, such as the ability of THF to interact with the aromatic ring versus the strong dipole interactions with DMSO.
Conclusion
While published data on the solubility of 2-Chloro-benzo[e][1][2]thiazin-4-one is scarce, a robust and reliable solubility profile can be generated through a systematic and principled experimental approach. By combining an understanding of the compound's physicochemical properties with the rigorous execution of the shake-flask method, researchers can obtain the high-quality data essential for advancing their work in drug discovery and development. This guide provides the theoretical foundation and practical framework necessary to achieve that goal.
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